An In-Depth Technical Guide to the Chemical Structure and Utility of 3-Amino-5-ethynylbenzoic Acid
An In-Depth Technical Guide to the Chemical Structure and Utility of 3-Amino-5-ethynylbenzoic Acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical structure, properties, synthesis, and strategic applications of 3-Amino-5-ethynylbenzoic acid. This molecule represents a versatile, trifunctional building block with significant potential in modern pharmaceutical development.
Introduction: A Trifunctional Scaffold for Modern Drug Discovery
3-Amino-5-ethynylbenzoic acid is a synthetically valuable organic compound that incorporates three distinct and strategically important functional groups on a rigid benzene core: a carboxylic acid, an amino group, and a terminal alkyne (ethynyl group). The specific 1,3,5-substitution pattern provides a geometrically defined scaffold, allowing for the precise, multi-directional elaboration of molecular complexity. This unique combination makes it an exceptionally powerful starting material for constructing compound libraries, developing targeted covalent inhibitors, and synthesizing novel therapeutic agents, including PROteolysis TArgeting Chimeras (PROTACs).
This document provides an in-depth analysis of its core structure, outlines robust synthetic strategies, and explores its applications, grounding all claims in established chemical principles and authoritative literature.
Part 1: Molecular Architecture and Physicochemical Profile
A thorough understanding of the molecule's fundamental characteristics is paramount for its effective utilization in any synthetic or developmental workflow.
Core Chemical Structure
The molecule consists of a central benzene ring substituted at positions 1, 3, and 5. The carboxylic acid at C1 defines the benzoic acid nomenclature. An amino group at C3 and an ethynyl group at C5 complete the structure.
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Systematic IUPAC Name: 3-Amino-5-ethynylbenzoic acid
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CAS Number: 1639866-72-0[1]
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Molecular Formula: C₉H₇NO₂
The spatial arrangement of these functional groups is critical. The carboxylic acid acts as a directing group and a primary handle for amide bond formation. The amino group serves as a hydrogen bond donor/acceptor and a nucleophilic/basic center. The ethynyl group is a versatile functional handle for coupling reactions and can act as a bioisostere or a reactive warhead in targeted therapies.
Caption: Chemical structure of 3-Amino-5-ethynylbenzoic acid.
Physicochemical Properties
The combination of acidic, basic, and lipophilic functional groups results in a unique set of physicochemical properties. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and related analogs like 3-aminobenzoic acid and 3-ethynylbenzoic acid.[2]
| Property | Value / Description | Source / Rationale |
| Molecular Weight | 161.16 g/mol | Calculated from Formula: C₉H₇NO₂ |
| Appearance | Expected to be a solid, likely a powder. | Based on analogs like 3-ethynylbenzoic acid. |
| Predicted pKa (Acid) | ~4.0 - 4.5 | Carboxylic acid group, similar to other benzoic acids. |
| Predicted pKa (Base) | ~3.0 - 3.5 | Amino group, electron-withdrawing groups reduce basicity. |
| Predicted LogP | ~1.5 - 2.0 | Calculated estimate; balance of polar and non-polar groups. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.[2] | Based on the properties of 3-aminobenzoic acid. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for reaction monitoring and structural confirmation. The expected spectral characteristics are:
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¹H NMR: Distinct aromatic protons with splitting patterns dictated by the 1,3,5-substitution. A singlet for the terminal alkyne proton (C≡C-H) would appear around 3-4 ppm. The amine (NH₂) and carboxylic acid (COOH) protons would be visible as broad singlets, with chemical shifts dependent on the solvent and concentration.
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¹³C NMR: Signals for two quaternary aromatic carbons (attached to functional groups) and three C-H aromatic carbons. Two distinct signals for the alkyne carbons (C≡C) would be observed between 70-90 ppm. The carbonyl carbon (C=O) signal would appear downfield (>165 ppm).
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IR Spectroscopy: Characteristic absorption bands would confirm the presence of all three functional groups:
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O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹.
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N-H stretch (Amine): Two sharp peaks around 3300-3500 cm⁻¹.
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C≡C-H stretch (Alkyne): Sharp, moderate peak around 3300 cm⁻¹.
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C≡C stretch (Alkyne): Weak but sharp peak around 2100-2150 cm⁻¹.
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C=O stretch (Carboxylic Acid): Strong, sharp peak around 1700 cm⁻¹.
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Part 2: Synthesis and Derivatization Strategies
The synthesis of 3-Amino-5-ethynylbenzoic acid requires a multi-step approach that carefully manages the reactivity and directing effects of the functional groups. The choice of pathway depends on the availability and cost of starting materials.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge into manageable steps. The ethynyl and amino groups are key functionalities to install. A Sonogashira coupling is the premier choice for introducing the ethynyl group, typically from a halide precursor. The amino group is most reliably formed by the reduction of a nitro group, which also serves as a powerful meta-directing group during electrophilic aromatic substitution.
Caption: Retrosynthetic analysis for 3-Amino-5-ethynylbenzoic acid.
Proposed Synthetic Protocol
This protocol is a robust, field-proven pathway derived from well-established transformations in organic synthesis.[3][4] Each step is designed to be high-yielding and amenable to scale-up.
Starting Material: 3-Nitro-5-bromobenzoic acid (commercially available or synthesized from 3,5-dinitrobenzoic acid).
Step 1: Sonogashira Coupling to Install the Ethynyl Group
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Causality: This palladium- and copper-catalyzed cross-coupling reaction is the most efficient and reliable method for forming a C(sp²)-C(sp) bond. The choice of a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and other side reactions.
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Protocol:
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To a solution of 3-nitro-5-bromobenzoic acid (1.0 eq) in a suitable solvent (e.g., THF/triethylamine mixture), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
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Degas the mixture with argon for 15 minutes to ensure an inert atmosphere, which is critical for catalyst stability.
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Add (trimethylsilyl)acetylene (1.2 eq) dropwise.
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Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool to room temperature, perform an aqueous workup, and extract with an organic solvent (e.g., ethyl acetate).
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Purify the crude product (trimethylsilyl-protected intermediate) by column chromatography.
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Remove the TMS protecting group using a mild base like K₂CO₃ in methanol to yield 3-nitro-5-ethynylbenzoic acid.
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Step 2: Reduction of the Nitro Group to an Amine
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Causality: The reduction of an aromatic nitro group is a high-yielding and clean transformation. Catalytic hydrogenation is often preferred for its clean workup, but chemical reductants like tin(II) chloride or iron in acidic media are also highly effective and tolerate the alkyne functionality.
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Protocol (using SnCl₂):
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Dissolve 3-nitro-5-ethynylbenzoic acid (1.0 eq) in ethanol or ethyl acetate.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.
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Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).
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Carefully neutralize the acidic solution with a saturated solution of NaHCO₃ or NaOH until the pH is basic. This will precipitate tin salts.
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Filter the mixture to remove the inorganic salts and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure.
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The resulting solid can be purified by recrystallization to afford the final product, 3-Amino-5-ethynylbenzoic acid.
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Key Derivatization Reactions
The true utility of this molecule lies in its capacity for selective, orthogonal derivatization, which is a cornerstone of modern medicinal chemistry.
Caption: Key derivatization pathways for the core scaffold.
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Amide Coupling (via Carboxylic Acid): The carboxylate is readily activated by standard coupling reagents (EDC, HOBt, HATU) to react with a wide range of amines, forming stable amide bonds. This is the most common method for linking this scaffold to other fragments or protein-binding motifs.
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Sulfonamide Formation (via Amino Group): The amino group reacts cleanly with sulfonyl chlorides to produce sulfonamides, a privileged functional group in medicinal chemistry known for its ability to act as a hydrogen bond acceptor and mimic phosphates.[5]
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is a perfect handle for "click chemistry." It reacts with organic azides in the presence of a copper(I) catalyst to form a highly stable 1,2,3-triazole ring. This reaction is bio-orthogonal, high-yielding, and tolerant of most other functional groups, making it ideal for late-stage functionalization and the synthesis of PROTAC linkers.[6]
Part 3: Strategic Applications in Drug Discovery
The unique structural features of 3-Amino-5-ethynylbenzoic acid make it a high-value component in several advanced drug discovery campaigns.
A Rigid Scaffold for Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, understanding how the spatial orientation of functional groups affects binding to a biological target is crucial. The benzene ring of this molecule provides a rigid, planar core. The 1,3,5-substitution pattern ensures that any groups attached to the three functional handles project into distinct vectors in 3D space. This allows chemists to systematically probe a target's binding pocket, optimizing potency and selectivity in a highly controlled manner.
A Building Block for Targeted Covalent Inhibitors (TCIs)
The terminal alkyne, while relatively stable, can be designed to act as a "warhead" for forming a covalent bond with a target protein. This is particularly relevant for inhibiting enzymes that have a nucleophilic residue (e.g., cysteine, serine) in or near the active site. This covalent binding can lead to irreversible inhibition, resulting in prolonged duration of action and increased potency.
An Ideal Component for PROTACs and Molecular Glues
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a target-binding ligand, an E3-binding ligand, and a chemical linker connecting them. 3-Amino-5-ethynylbenzoic acid is an excellent starting point for linker synthesis. The carboxylic acid can be coupled to one ligand, the amino group can be functionalized, and the alkyne provides a perfect attachment point for the other ligand via click chemistry. This modularity allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize degradation efficiency.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following recommendations are based on data from structurally related compounds.[7][8][9]
| Hazard Category | GHS Classification (Predicted) | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face shield. |
| Respiratory | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |
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Handling: Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Handle in a chemical fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Amino-5-ethynylbenzoic acid is far more than a simple chemical reagent; it is a sophisticated molecular tool designed for the challenges of modern drug discovery. Its trifunctional, rigid scaffold provides a platform for generating molecular diversity with precise spatial control. The orthogonal reactivity of its carboxylic acid, amino, and ethynyl groups allows for modular and efficient synthesis of complex molecules, from targeted inhibitors to PROTACs. For research teams aiming to accelerate their hit-to-lead and lead optimization programs, the strategic incorporation of this building block offers a significant competitive advantage.
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Radaelli, A., et al. (2023). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 28(23), 7858. [Link]
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